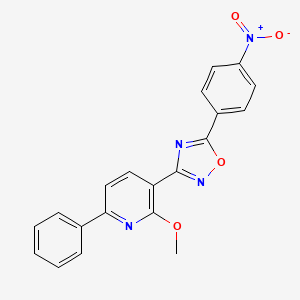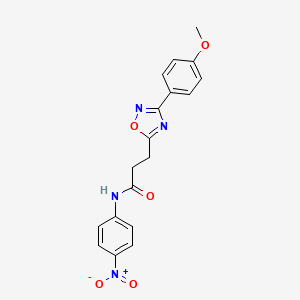
3-(2-methoxy-6-phenylpyridin-3-yl)-5-(4-nitrophenyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-methoxy-6-phenylpyridin-3-yl)-5-(4-nitrophenyl)-1,2,4-oxadiazole, also known as MPPNO, is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. This compound has a unique chemical structure that makes it an attractive candidate for use in a wide range of research fields, including biochemistry, pharmacology, and medicinal chemistry. In
科学研究应用
3-(2-methoxy-6-phenylpyridin-3-yl)-5-(4-nitrophenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of biochemistry, where it has been used as a tool to study protein-protein interactions. This compound has been shown to bind selectively to certain proteins, allowing researchers to study the interactions between these proteins and their potential role in disease.
In addition to its applications in biochemistry, this compound has also been studied for its potential use in pharmacology. This compound has been shown to have activity against certain types of cancer cells, making it a potential candidate for the development of new cancer therapies.
作用机制
The mechanism of action of 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(4-nitrophenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. This compound has been shown to bind selectively to certain proteins, disrupting their function and potentially leading to cell death. This mechanism of action has been studied extensively in vitro, but further research is needed to determine its potential clinical applications.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of certain cancer cells, potentially making it a candidate for the development of new cancer therapies. This compound has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
实验室实验的优点和局限性
One of the main advantages of 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(4-nitrophenyl)-1,2,4-oxadiazole is its unique chemical structure, which makes it an attractive candidate for use in a wide range of research fields. This compound has been shown to be highly selective in its binding to certain proteins, allowing researchers to study the interactions between these proteins and their potential role in disease.
However, there are also limitations to the use of this compound in lab experiments. One limitation is the potential for off-target effects, as this compound has been shown to bind to a wide range of proteins. This can make it difficult to determine the specific effects of this compound on a particular protein or pathway.
未来方向
There are a number of potential future directions for the study of 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(4-nitrophenyl)-1,2,4-oxadiazole. One potential direction is the development of new cancer therapies based on the activity of this compound against certain types of cancer cells. Another potential direction is the study of the interactions between this compound and certain proteins, which could lead to a better understanding of the role of these proteins in disease.
In addition, further research is needed to determine the potential clinical applications of this compound. While this compound has shown promising activity in vitro, further studies are needed to determine its potential efficacy and safety in vivo.
Conclusion
In conclusion, this compound is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. The synthesis method has been optimized to produce high yields of this compound with high purity, making it suitable for use in a wide range of research fields. This compound has been shown to have a number of potential applications in biochemistry, pharmacology, and medicinal chemistry, and further research is needed to determine its potential clinical applications.
合成方法
The synthesis of 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(4-nitrophenyl)-1,2,4-oxadiazole involves the reaction of 2-methoxy-6-phenylpyridine-3-carboxylic acid with 4-nitrophenylhydrazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then converted to this compound through the addition of a reagent such as thionyl chloride. This synthesis method has been optimized to produce high yields of this compound with high purity, making it suitable for use in scientific research.
属性
IUPAC Name |
3-(2-methoxy-6-phenylpyridin-3-yl)-5-(4-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O4/c1-27-20-16(11-12-17(21-20)13-5-3-2-4-6-13)18-22-19(28-23-18)14-7-9-15(10-8-14)24(25)26/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNNEJLDESAVRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)C2=CC=CC=C2)C3=NOC(=N3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Benzylsulfonyl-N-[1-(3,4-dimethoxyphenyl)ethyl]-2,3-dihydro-1,4-benzoxazine-2-carboxamide](/img/structure/B7701671.png)

![4-((1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid](/img/structure/B7701698.png)

![8-bromo-6-oxo-N-pentyl-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7701711.png)

![N-[[4-(2-Amino-2-oxoethoxy)phenyl]methylideneamino]-2-[benzyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B7701716.png)



![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)acetamide](/img/structure/B7701739.png)